

Comparative Analysis of ATUX-8385 and ATUX-3364 in Preclinical Neuroblastoma Models

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Disclaimer: As of December 2025, there is no publicly available information, research, or data concerning compounds designated as "ATUX-8385" and "ATUX-3364." The following guide is a template designed to illustrate how a comparative analysis could be structured and presented based on the user's specified requirements. The data, experimental protocols, and mechanisms described herein are hypothetical and should be replaced with actual experimental results.

This guide provides a structured comparison of two hypothetical compounds, **ATUX-8385** and ATUX-3364, in the context of neuroblastoma treatment. The objective is to present a clear, data-driven analysis of their respective performances in preclinical models.

In Vitro Efficacy and Selectivity

The anti-proliferative activity of **ATUX-8385** and ATUX-3364 was assessed across a panel of neuroblastoma cell lines with varying genetic backgrounds.

Table 1: Comparative In Vitro Anti-proliferative Activity (IC50, nM)



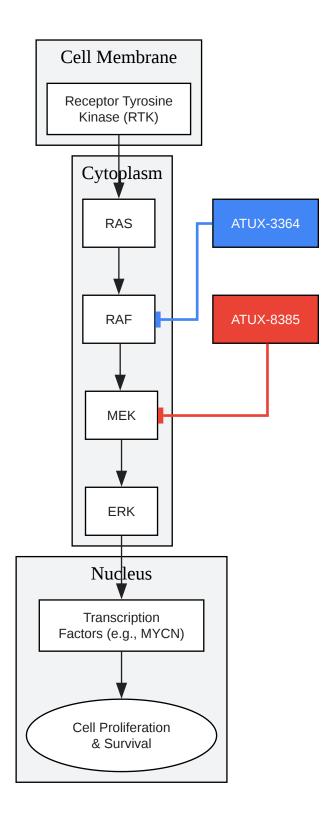
Cell Line	Genetic Profile	ATUX-8385 (IC50, nM)	ATUX-3364 (IC50, nM)
SK-N-BE(2)	MYCN-amplified, TP53 mutant	15.2	89.4
Kelly	MYCN-amplified, TP53 wild-type	22.5	110.7
SH-SY5Y	MYCN non-amplified, TP53 wild-type	350.1	425.3

| IMR-32 | MYCN-amplified, TP53 wild-type | 18.9 | 95.2 |

Target Engagement and Pathway Modulation

To elucidate the mechanism of action, the effect of both compounds on a hypothetical downstream signaling pathway was investigated.





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Figure 1: Hypothetical signaling pathway targeted by ATUX-8385 and ATUX-3364.





In Vivo Antitumor Efficacy

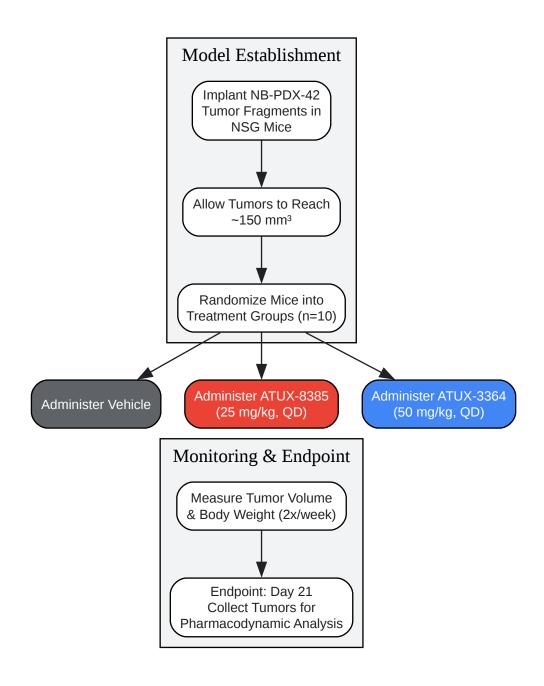
The antitumor activity of **ATUX-8385** and ATUX-3364 was evaluated in a patient-derived xenograft (PDX) model of neuroblastoma.

Table 2: Comparative In Vivo Antitumor Efficacy in NB-PDX-42 Model

Treatment Group	Dose (mg/kg)	Dosing Schedule	Tumor Growth Inhibition (%)	Body Weight Change (%)
Vehicle	-	QD	0	-1.5
ATUX-8385	25	QD	85	-3.2

| ATUX-3364 | 50 | QD | 62 | -2.1 |





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Figure 2: Workflow for the in vivo xenograft study.

Appendix: Experimental Protocols Protocol 1: Cell Viability Assay

 Cell Plating: Neuroblastoma cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.



- Compound Treatment: Cells were treated with a 10-point serial dilution of ATUX-8385 or ATUX-3364 (0.1 nM to 100 μM) for 72 hours.
- Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell
 Viability Assay (Promega) according to the manufacturer's instructions.
- Data Analysis: Luminescence was read on a plate reader. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

Protocol 2: In Vivo Xenograft Study

- Animal Husbandry: All animal experiments were conducted in accordance with institutional guidelines. Female NOD-scid IL2Rgamma-null (NSG) mice, aged 6-8 weeks, were used.
- Tumor Implantation: Patient-derived neuroblastoma tumor fragments (NB-PDX-42) were subcutaneously implanted into the flank of each mouse.
- Treatment: When tumors reached an average volume of 150 mm³, mice were randomized into treatment cohorts. Compounds were formulated in 0.5% methylcellulose and administered daily (QD) via oral gavage.
- Monitoring: Tumor volume was calculated using the formula (Length x Width²)/2. Both tumor volume and body weight were measured twice weekly.
- Endpoint Analysis: At the conclusion of the study, tumors were excised for subsequent pharmacodynamic marker analysis. Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume of the treated group versus the vehicle control group.
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